molecular formula C10H12N4O B12625030 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol CAS No. 920512-43-2

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B12625030
CAS No.: 920512-43-2
M. Wt: 204.23 g/mol
InChI Key: NNUAJNKMZYIJES-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is a phenolic derivative featuring a pyrazole-amine substituent at the 5-position of the aromatic ring. This compound combines the electronic properties of phenol with the nitrogen-rich heterocyclic pyrazole moiety, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science. Its structure allows for hydrogen bonding and chelation, which are critical for interactions in biological systems or metal-ion complexation.

Properties

CAS No.

920512-43-2

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-5-[(1H-pyrazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-12-10-3-4-13-14-10/h1-5,15H,6,11H2,(H2,12,13,14)

InChI Key

NNUAJNKMZYIJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC=NN2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-5-nitrophenol with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and pyrazole derivatives. These products can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

2-(3-Amino-1H-pyrazol-5-yl)phenol (CAS: 10523-64-5)

  • Structure: Pyrazole ring is directly attached to the phenol at position 2, with an amino group at the pyrazole’s 3-position.
  • Molecular Formula : C₉H₉N₃O (Molar Mass: 175.19 g/mol) .

2-({[(1-Isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol (CAS: 1856083-50-5)

  • Structure: Features an isopropyl group on the pyrazole and a methylene bridge between the amino and phenol groups.
  • Molecular Formula : C₁₄H₂₀ClN₃O (Molar Mass: 281.78 g/mol) .

5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

  • Structure: Incorporates a tetrazole-thioether and cyano group, with a phenyl substituent on the pyrazole.
  • Physicochemical Data : Melting Point: 173.1°C; ¹H NMR signals confirm stereochemistry and substituent positions .
  • Key Difference: The tetrazole and cyano groups introduce strong electron-withdrawing effects, altering reactivity compared to the target compound’s electron-donating amino groups.

Physicochemical and Pharmacological Properties

Property 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol 2-(3-Amino-1H-pyrazol-5-yl)phenol 2-({[(1-Isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol
Molecular Weight ~235.26 g/mol (estimated) 175.19 g/mol 281.78 g/mol
Polarity Moderate (amine and phenol groups) High (direct pyrazole-phenol linkage) Low (isopropyl increases hydrophobicity)
Hydrogen-Bond Capacity 4 donors, 3 acceptors 3 donors, 3 acceptors 3 donors, 3 acceptors
Potential Applications Metal chelation, enzyme inhibition Ligand in coordination chemistry Lipophilic drug candidates

Pharmacological and Industrial Relevance

  • Target Compound: The aminomethyl linker enhances adaptability in drug design, allowing for targeted interactions with enzymes or receptors. Potential use in antimicrobial or anticancer agents.
  • Tetrazole Analogues: The tetrazole group (e.g., in compound 6d ) is known to improve metabolic stability in pharmaceuticals.
  • Safety Considerations: Phenolic derivatives like 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol require strict handling protocols due to irritancy risks .

Biological Activity

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol, a compound with the molecular formula C10H12N4O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a phenolic structure substituted with an amino group and a pyrazole moiety. Its molecular weight is approximately 204.23 g/mol, and it exhibits characteristics typical of phenolic compounds, such as hydrogen bonding capabilities and potential interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression, such as Aurora A kinase and EGFR . In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating the caspase cascade and inhibiting angiogenesis .

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial properties. For instance, studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis and death . The mechanism involves the formation of hydrogen bonds with bacterial proteins, which may enhance their efficacy against resistant strains.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases .

Study 1: Anticancer Screening

In a study examining the cytotoxic effects of various pyrazole derivatives, 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established anticancer agents. The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Apoptosis induction
HeLa (cervical)12Caspase activation
A549 (lung)18Inhibition of angiogenesis

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results showed that it effectively inhibited growth at concentrations below 20 µg/mL, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli10
S. aureus15
P. aeruginosa20

The biological activity of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
  • Caspase Activation : It promotes apoptosis through caspase cascade activation.
  • Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and cell death.

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